molecular formula C24H24N2O4S B2717129 2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034270-49-8

2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2717129
CAS No.: 2034270-49-8
M. Wt: 436.53
InChI Key: LRGIXGMMWZWFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potencies

Research has demonstrated significant interest in the synthesis of 2-azetidinones scaffolds due to their biological and pharmacological potentials. For instance, Jagannadham et al. (2019) synthesized derivatives such as 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones. These compounds were recognized for their potential in various applications through methods like Infra Red-Vibrational spectroscopy, Proton Nuclear Magnetic Resonance, and mass spectroscopy (Jagannadham et al., 2019).

Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of derivatives like hexahydro-1H-isoindole-1,3(2H)-dione is notable. Tan et al. (2016) developed a synthesis method starting from 3-sulfolene, leading to amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, which are significant for various pharmaceutical applications (Tan et al., 2016).

Enzyme Inactivation

2-(Sulfonyloxy) and 2-(acyloxy)-1H-isoindole-1,3(2H)-diones have shown potential in inactivating enzymes like chymotrypsin. Neumann and Gütschow (1994) found that compounds like N-(sulfonyloxy) and N-(acyloxy)phthalimides were potent inactivators of chymotrypsin and related serine proteinases, which could have significant implications in therapeutic contexts (Neumann & Gütschow, 1994).

Properties

IUPAC Name

2-[1-[4-(3-methylphenyl)phenyl]sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-16-5-4-6-18(13-16)17-9-11-20(12-10-17)31(29,30)25-14-19(15-25)26-23(27)21-7-2-3-8-22(21)24(26)28/h2-6,9-13,19,21-22H,7-8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGIXGMMWZWFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.